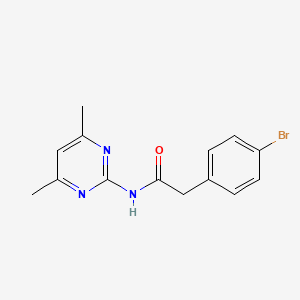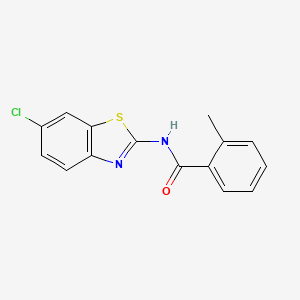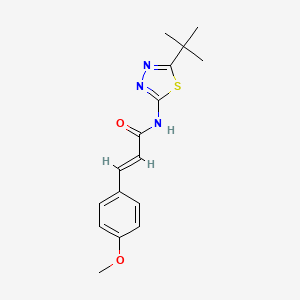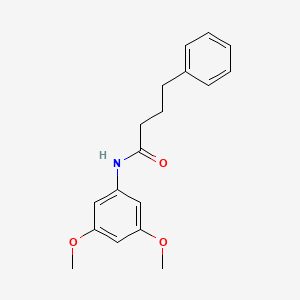
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one, also known as DMQD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DMQD belongs to the class of quinuclidinone derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has been reported to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has been shown to have low toxicity in vitro, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity in vitro. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has also been reported to exhibit anti-inflammatory and anti-cancer activities, making it a promising candidate for further development. However, 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has some limitations, including its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has several potential future directions for research. It could be further investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one could also be modified to improve its solubility and bioavailability. Additionally, 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one could be screened for its potential activity against other disease targets, such as microbial infections and neurological disorders.
Conclusion:
In conclusion, 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has several advantages for lab experiments, including its low toxicity in vitro. However, 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has some limitations, including its limited solubility in water. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has several potential future directions for research, including further investigation as a photosensitizer and modification to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one involves the reaction of 2,4-dimethoxybenzaldehyde with quinuclidin-3-one in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one as a yellow crystalline solid. The purity of 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
(2E)-2-[(2,4-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-13-4-3-12(15(10-13)20-2)9-14-16(18)11-5-7-17(14)8-6-11/h3-4,9-11H,5-8H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUDAQYNHNLJI-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3CCN2CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)C3CCN2CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2,4-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)





![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)



![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)